molecular formula C18H24N2O3 B8293294 1-(t-Butoxycarbonyl)-4-(3-oxo-3-(3-pyridyl)prop-1-enyl)piperidine

1-(t-Butoxycarbonyl)-4-(3-oxo-3-(3-pyridyl)prop-1-enyl)piperidine

Cat. No. B8293294
M. Wt: 316.4 g/mol
InChI Key: MEIYDZHHAOAPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(t-Butoxycarbonyl)-4-(3-oxo-3-(3-pyridyl)prop-1-enyl)piperidine is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(t-Butoxycarbonyl)-4-(3-oxo-3-(3-pyridyl)prop-1-enyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(t-Butoxycarbonyl)-4-(3-oxo-3-(3-pyridyl)prop-1-enyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(t-Butoxycarbonyl)-4-(3-oxo-3-(3-pyridyl)prop-1-enyl)piperidine

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-(3-oxo-3-pyridin-3-ylprop-1-enyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-11-8-14(9-12-20)6-7-16(21)15-5-4-10-19-13-15/h4-7,10,13-14H,8-9,11-12H2,1-3H3

InChI Key

MEIYDZHHAOAPJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dimethyl (2-oxo-2-(3-pyridyl)ethyl)phosphonate (150 mg, 0.65 mmol, from Procedure 38, Step A) in THF (1.8 mL) was added to a stirred suspension of sodium hydride (60% oil dispersion, 15 mg of sodium hydride, 0.63 mmol) in THF (3.0 mL). The resulting suspension was warmed in a 45° C. oil bath for 30 min. After the mixture had cooled to rt, 1-(t-butoxycarbonyl)-4-piperidinecarboxaldehyde (112 mg, 0.53 mmol) was added in THF (1.5 mL). After stirring overnight at rt, the mixture was diluted with ether (20 ML) and washed with 2.5 N NaOH (20 mL) followed by saturated aq. brine (20 mL). The aq. layers were extracted in succession with ether (20 mL), and the combined organic layers were dried (sodium sulfate), decanted, and evaporated. Purification by flash column chromatography on silica gel, eluting with 80:20 v/v to 60:40 v/v hexanes/ethyl acetate, gave 135 mg of the title compound (trans isomer) as a yellow syrup. For the title compound: 1H NMR (500 MHz, CDCl3) δ6 9.17-9.13 (bs, 1H), 8.81 (bd, J=4, 1 H), 8.27 (d, J=8, 1H), 7.49 (dd, J=8, 4, 1H), 7.07 (dd, J=15, 7, 1H), 6.85 (dd, J=15, 1, 1H), 4.25-4.13 (bs, 2H), 2.87-2.78 (m, 2H), 2.51-2.41 (m, 1H), 1.83 (d, J=12, 2H), 1.49 (s, 9H), 1.45 (qd, J=12, 4, 2H).
Name
dimethyl (2-oxo-2-(3-pyridyl)ethyl)phosphonate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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